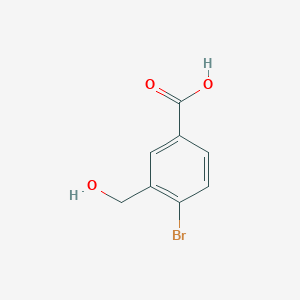

4-Bromo-3-(hydroxymethyl)benzoic acid

Description

Properties

IUPAC Name |

4-bromo-3-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHGQEFOBYVUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704390 | |

| Record name | 4-Bromo-3-(hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790230-04-5 | |

| Record name | 4-Bromo-3-(hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-(hydroxymethyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

4-Bromo-3-(hydroxymethyl)benzoic acid (CAS No. 790230-04-5) is a substituted aromatic carboxylic acid that has emerged as a valuable building block in the field of medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, a hydroxymethyl group, and a bromine atom on a benzene ring, provides a versatile scaffold for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the construction of diverse molecular libraries and the development of novel therapeutic agents. This guide provides a comprehensive overview of the properties, synthesis, and applications of this important synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Core Properties

While experimentally determined data for some properties of this compound is not extensively reported in publicly available literature, key identifiers and calculated values provide a solid foundation for its characterization.

| Property | Value | Source |

| CAS Number | 790230-04-5 | [1][2][3] |

| Molecular Formula | C₈H₇BrO₃ | [4] |

| Molecular Weight | 231.04 g/mol | [2] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [5] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (Predicted) | N/A |

| InChIKey | ZKHGQEFOBYVUFQ-UHFFFAOYSA-N | [4] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the carboxylic acid proton. The coupling patterns of the aromatic protons would provide information about their relative positions on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methylene carbon of the hydroxymethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretching of the carboxylic acid and alcohol groups, the C=O stretching of the carboxylic acid, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Synthesis and Reaction Pathways

There is no single, standardized, and widely published protocol for the synthesis of this compound. However, logical synthetic routes can be devised from readily available starting materials based on established organic chemistry principles. Two plausible synthetic strategies are outlined below.

Synthetic Strategy 1: Oxidation of 4-Bromo-3-methylbenzoic Acid

A common and direct approach involves the selective oxidation of the methyl group of 4-bromo-3-methylbenzoic acid.

Causality Behind Experimental Choices:

-

Starting Material: 4-Bromo-3-methylbenzoic acid is a commercially available and structurally related precursor.[6]

-

Reaction: The selective oxidation of a benzylic methyl group to a primary alcohol can be challenging as over-oxidation to the carboxylic acid is a common side reaction. Careful selection of the oxidizing agent and precise control of reaction conditions (temperature, reaction time) are crucial to favor the formation of the desired hydroxymethyl group. Milder oxidizing agents or a two-step process involving benzylic bromination followed by hydrolysis could also be employed.

Synthetic Strategy 2: Reduction of 4-Bromo-3-formylbenzoic Acid

An alternative route involves the selective reduction of the aldehyde group of 4-bromo-3-formylbenzoic acid.

Causality Behind Experimental Choices:

-

Starting Material: 4-Bromo-3-formylbenzoic acid provides a precursor where the carbon at the 3-position is already at the correct oxidation state for conversion to a hydroxymethyl group.

-

Reaction: The selective reduction of an aldehyde in the presence of a carboxylic acid is a well-established transformation. Sodium borohydride (NaBH₄) is a suitable reagent for this purpose as it is a mild reducing agent that typically does not reduce carboxylic acids. This selectivity ensures that the desired product is obtained in good yield.

Proposed Experimental Protocol (Based on Analogy)

The following is a proposed, non-validated protocol for the synthesis of this compound via the reduction of 4-bromo-3-formylbenzoic acid. This protocol is based on standard procedures for similar reductions.

Materials:

-

4-Bromo-3-formylbenzoic acid

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-bromo-3-formylbenzoic acid (1.0 eq) in methanol.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers with deionized water and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

The strategic placement of three distinct functional groups makes this compound a highly valuable building block in the synthesis of complex molecules for drug discovery.[3]

-

Carboxylic Acid Group: This functional group can be readily converted into esters, amides, or other derivatives, allowing for the introduction of diverse substituents to modulate the physicochemical properties (e.g., solubility, lipophilicity) and biological activity of the target molecule.

-

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, or it can be converted into ethers or esters. This provides an additional site for structural modification and the introduction of new pharmacophoric features.

-

Bromine Atom: The bromine atom serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[6] This enables the efficient construction of biaryl systems and the introduction of a wide range of substituents at this position, which is crucial for exploring structure-activity relationships (SAR).

While specific examples of marketed drugs synthesized directly from this compound are not prominent in the literature, its structural motifs are present in various biologically active compounds, and it remains a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique combination of a carboxylic acid, a hydroxymethyl group, and a bromine atom on an aromatic scaffold provides chemists with multiple reactive sites for the construction of complex and diverse molecular architectures. While detailed experimental data for some of its properties are not extensively documented, its chemical reactivity is predictable based on the nature of its functional groups. The synthetic strategies and applications outlined in this guide highlight its potential as a key intermediate in the development of novel therapeutic agents. As research in this area continues, the utility of this compound is likely to expand, further solidifying its role as an important tool for chemical and pharmaceutical innovation.

References

- 1. 790230-04-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. Chemscene ChemScene | this compound | 1G | CS-W022098 | Fisher Scientific [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C8H7BrO3) [pubchemlite.lcsb.uni.lu]

- 5. 4-BROMO-3-HYDROXYBENZOIC ACID CAS#: 14348-38-0 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-bromo-3-(hydroxymethyl)benzoic acid: Physicochemical Properties and Synthetic Insights for Drug Discovery

This guide provides a comprehensive technical overview of 4-bromo-3-(hydroxymethyl)benzoic acid, a versatile building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, spectroscopic profile, synthesis, and reactivity, offering field-proven insights into its application.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a trifunctional aromatic compound that holds significant potential as a scaffold in the design and synthesis of novel therapeutic agents. The presence of three distinct functional groups—a carboxylic acid, a benzylic alcohol, and a bromo substituent—on a central benzene ring provides a rich platform for chemical modification and the introduction of diverse pharmacophoric elements.

The strategic positioning of these groups influences the molecule's electronic properties and reactivity, making it a valuable starting material for constructing complex molecular architectures. The bromo group, in particular, serves as a key handle for cross-coupling reactions, a cornerstone of modern drug discovery, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This guide will explore the fundamental properties of this compound, providing a solid foundation for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is paramount for its successful application in synthesis and biological screening.

Physical Properties

| Property | Value/Information | Source/Justification |

| CAS Number | 790230-04-5 | [1] |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| Appearance | Expected to be a powder or crystalline solid. | [1] |

| Melting Point | Estimated to be in the range of 210-230 °C. | Inferred from analogs: 4-bromo-3-hydroxybenzoic acid (225-227 °C)[2] and 4-bromo-3-methylbenzoic acid (212-216 °C).[3] |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents. | General solubility of benzoic acid derivatives. The presence of both a carboxylic acid and an alcohol group enhances polarity. |

| pKa | Estimated to be around 4. | The carboxylic acid proton is the most acidic. The exact value is influenced by the electron-withdrawing bromo and weakly electron-donating hydroxymethyl groups. |

Spectroscopic Characterization

No publicly available experimental spectra for this compound were found. However, based on the analysis of its functional groups and data from analogous compounds, the following spectral characteristics can be predicted.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the acidic proton of the carboxylic acid.

-

Aromatic Protons (δ 7.5-8.2 ppm): Three protons on the benzene ring will likely appear as a set of multiplets. The proton ortho to the carboxylic acid and meta to the bromine will be the most deshielded.

-

Methylene Protons (-CH₂OH) (δ ~4.5 ppm): A singlet corresponding to the two protons of the hydroxymethyl group.

-

Hydroxyl Proton (-CH₂O H) (variable): A broad singlet, the chemical shift of which will depend on concentration and solvent.

-

Carboxylic Acid Proton (-COO H) (δ >10 ppm): A broad singlet, typically downfield.

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (-C OOH) (δ ~165-175 ppm): The carboxylic acid carbon will be significantly downfield.

-

Aromatic Carbons (δ ~120-140 ppm): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the bromine atom will be shifted upfield compared to the others due to the heavy atom effect.

-

Methylene Carbon (-C H₂OH) (δ ~60-65 ppm): The carbon of the hydroxymethyl group.

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

O-H Stretch (Alcohol): A broad band around 3200-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.

-

C-O Stretch (Alcohol and Carboxylic Acid): Bands in the 1210-1320 cm⁻¹ and 1000-1250 cm⁻¹ regions.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Molecular Ion (M⁺): Peaks at m/z 230 and 232.

-

Fragment Ions: Loss of H₂O, CO, and COOH are expected fragmentation pathways.

Synthesis and Purification

The synthesis of this compound can be approached through several strategic routes, leveraging the directing effects of the substituents on the aromatic ring. A plausible and efficient synthetic strategy involves the bromination of a suitable precursor followed by functional group interconversion.

Retrosynthetic Analysis and Proposed Synthetic Route

A logical retrosynthetic analysis points towards 4-methyl-3-(hydroxymethyl)benzoic acid or a protected version as a key intermediate. The synthesis would then involve a regioselective bromination.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This proposed protocol is based on established organic chemistry principles and synthetic methods for analogous compounds.

Step 1: Bromination of 3-Methylbenzoic Acid

The carboxylic acid group is a meta-director. To achieve bromination at the 4-position, a strong ortho-, para-directing group would ideally be present. However, direct bromination of 3-methylbenzoic acid with a Lewis acid catalyst will likely yield a mixture of isomers. A more controlled approach would be to start from a precursor where the desired regiochemistry is already established. For the purpose of this guide, we will outline a potential direct bromination with the caveat that optimization would be required.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 3-methylbenzoic acid in a suitable solvent such as dichloromethane or acetic acid.

-

Catalyst Addition: Add a catalytic amount of iron filings or anhydrous ferric bromide (FeBr₃).

-

Bromination: Cool the mixture in an ice bath and add bromine dropwise from the dropping funnel. The reaction is exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, quench the reaction by pouring it into a cold aqueous solution of sodium bisulfite to destroy excess bromine.

-

Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers requiring purification by column chromatography or recrystallization to isolate 4-bromo-3-methylbenzoic acid.

Step 2: Oxidation of the Methyl Group

The methyl group of 4-bromo-3-methylbenzoic acid can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). However, to obtain the aldehyde, a milder and more selective oxidizing agent is required. A common method is the conversion of the methyl group to a dihalomethyl group followed by hydrolysis.

-

Benzylic Bromination: Dissolve 4-bromo-3-methylbenzoic acid in a non-polar solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. Reflux the mixture with irradiation from a sunlamp.

-

Hydrolysis: The resulting 4-bromo-3-(dibromomethyl)benzoic acid is then hydrolyzed to the aldehyde, 4-bromo-3-formylbenzoic acid, using a reagent like silver nitrate in aqueous ethanol.

Step 3: Reduction of the Aldehyde

The formyl group of 4-bromo-3-formylbenzoic acid can be selectively reduced to a hydroxymethyl group using a mild reducing agent.

-

Reduction: Dissolve 4-bromo-3-formylbenzoic acid in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

-

Work-up: After the reaction is complete, acidify the mixture with dilute hydrochloric acid to destroy excess borohydride and protonate the carboxylate.

-

Purification: The product, this compound, can be isolated by filtration if it precipitates or by extraction with an organic solvent. Further purification can be achieved by recrystallization.

Chemical Reactivity and Synthetic Utility

The three functional groups of this compound exhibit distinct and predictable reactivity, making it a highly versatile building block.

Caption: Reactivity profile of this compound.

Reactions of the Carboxylic Acid Group

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents.

-

Amidation: Reaction with amines, facilitated by coupling reagents such as DCC or EDC, yields amides. This is a common transformation in the synthesis of bioactive molecules.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Note that this would also reduce the existing benzylic alcohol to a diol.

Reactions of the Hydroxymethyl Group

-

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents like potassium permanganate or chromic acid.

-

Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide under basic conditions (Williamson ether synthesis).

-

Esterification: The alcohol can also be esterified by reaction with a carboxylic acid or an acyl chloride.

Reactions of the Bromo Group

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is highly amenable to a variety of cross-coupling reactions, which are fundamental in modern organic synthesis.

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

-

Nucleophilic Aromatic Substitution (SₙAr): While aryl bromides are generally unreactive towards nucleophilic substitution, the presence of strongly electron-withdrawing groups on the ring can activate them for SₙAr reactions.

Applications in Drug Discovery and Development

Substituted benzoic acids are privileged scaffolds in medicinal chemistry, and this compound is a prime example of a versatile intermediate. Its trifunctional nature allows for the systematic exploration of chemical space around a central aromatic core, which is a key strategy in lead optimization.

The ability to introduce a wide range of substituents through reactions at the three functional groups enables the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for the development of successful drug candidates. The bromo group, in particular, allows for the late-stage functionalization of a molecule, a highly desirable feature in drug discovery programs. Although specific examples of marketed drugs derived directly from this compound are not readily identifiable, its structural motifs are present in numerous biologically active compounds.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined reactivity and the presence of three distinct functional groups provide a wealth of opportunities for the construction of complex and diverse molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and chemical reactivity is essential for its effective utilization in the design and synthesis of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of these aspects, offering a solid foundation for researchers and drug development professionals.

References

Synthesis pathway for 4-bromo-3-(hydroxymethyl)benzoic acid

An In-depth Technical Guide to the Synthesis of 4-bromo-3-(hydroxymethyl)benzoic acid

Authored by: A Senior Application Scientist

Foreword: Strategic Importance of this compound

This compound is a bespoke building block of significant interest to the pharmaceutical and materials science sectors. Its trifunctional nature—featuring a carboxylic acid for amide coupling or salt formation, a benzylic alcohol for etherification or esterification, and a strategically placed bromine atom for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)—makes it an exceptionally versatile scaffold. This guide provides a detailed exploration of robust and reproducible synthetic pathways to this key intermediate, grounded in mechanistic principles and practical laboratory insights. The methodologies presented are designed to be self-validating, ensuring that researchers can confidently replicate and scale these processes.

Part 1: Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most apparent strategies involve either the installation and subsequent conversion of a methyl group at the C3 position or the direct reduction of a C3-formyl group.

An In-depth Technical Guide to 4-Bromo-3-(hydroxymethyl)benzoic acid: Molecular Characteristics, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(hydroxymethyl)benzoic acid is a halogenated aromatic carboxylic acid that holds significant interest as a versatile building block in medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring a carboxylic acid, a hydroxymethyl group, and a bromine atom on a benzene ring, provides multiple reactive sites for molecular elaboration. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and its potential applications in the field of drug development.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its utility in chemical synthesis. The presence of the bromine atom and the hydroxymethyl and carboxylic acid groups imparts specific reactivity and physical properties to the molecule.

Molecular Structure:

The core of the molecule is a benzene ring substituted at positions 1, 3, and 4. The carboxylic acid (-COOH) group is at position 1, the hydroxymethyl (-CH₂OH) group is at position 3, and the bromine (-Br) atom is at position 4. This specific arrangement of substituents influences the electronic and steric properties of the molecule, guiding its reactivity in chemical transformations.

Chemical Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 790230-04-5[1]

-

Molecular Formula: C₈H₇BrO₃[1]

-

Molecular Weight: 231.04 g/mol [1]

-

Canonical SMILES: C1=CC(=C(C=C1C(=O)O)CO)Br[2]

-

InChI: InChI=1S/C8H7BrO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4H2,(H,11,12)[2]

Physicochemical Data Summary:

| Property | Value | Source |

| Appearance | White to beige crystalline powder | [3][4] |

| Molecular Weight | 231.04 g/mol | [1] |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Melting Point | Not available for this specific compound. A related isomer, 4-(bromomethyl)benzoic acid, has a melting point of 224-229 °C.[3] | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in water.[3] | [3] |

| pKa | Not available. The pKa of the related 4-(bromomethyl)benzoic acid is approximately 4.10.[3] | N/A |

Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized starting from a readily available precursor, 4-bromo-3-methylbenzoic acid. The synthesis involves a two-step process: radical bromination of the methyl group followed by hydrolysis to the hydroxymethyl group.

Experimental Protocol:

Step 1: Synthesis of 4-Bromo-3-(bromomethyl)benzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-methylbenzoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride or chlorobenzene.

-

Initiation: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the radical bromination of the methyl group. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield the crude 4-bromo-3-(bromomethyl)benzoic acid, which can be purified by recrystallization.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 4-bromo-3-(bromomethyl)benzoic acid from the previous step in a mixture of an organic solvent (e.g., acetone or THF) and water.

-

Hydrolysis: Add a base, such as sodium bicarbonate or calcium carbonate, to the mixture. Heat the reaction to reflux and stir until the hydrolysis is complete, as indicated by TLC.

-

Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable scaffold for the synthesis of novel pharmaceutical compounds. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[5][6]

Key Reactive Sites and Their Significance:

-

Carboxylic Acid Group: This functional group can be readily converted into esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships (SAR) by modifying this position.

-

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, or it can be converted into ethers or esters, providing another point for molecular diversification.

-

Bromine Atom: The bromine atom is a key functional handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, significantly expanding the chemical space for drug discovery. The bromine atom can also participate in nucleophilic substitution reactions.[7]

The trifunctional nature of this molecule allows for orthogonal chemical modifications, where each functional group can be reacted selectively under different conditions. This strategic advantage is highly sought after in the design and synthesis of complex drug molecules and chemical probes.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[1]

-

Contact: Avoid contact with skin and eyes.[1] In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from incompatible materials.[1]

For detailed safety information, it is recommended to consult the SDS of a closely related compound, such as 4-bromobenzoic acid or 4-(bromomethyl)benzoic acid.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery and development. Its well-defined molecular structure and multiple reactive sites offer chemists a powerful tool for the construction of novel and complex molecules with potential therapeutic applications. A clear understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development endeavors.

References

- 1. echemi.com [echemi.com]

- 2. PubChemLite - this compound (C8H7BrO3) [pubchemlite.lcsb.uni.lu]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Buy 3-Bromo-4-(hydroxymethyl)benzoic acid [smolecule.com]

Spectroscopic Data for 4-bromo-3-(hydroxymethyl)benzoic acid: A Technical Guide

Introduction

4-bromo-3-(hydroxymethyl)benzoic acid is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a benzyl alcohol, and a bromine atom, allows for diverse chemical modifications and the synthesis of complex molecular architectures. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this guide leverages data from closely related compounds and foundational spectroscopic principles to provide a robust, predictive framework for its characterization. The methodologies described herein represent standard, field-proven protocols for the analysis of small organic molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit several key signals.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |

| ~13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. |

| ~8.0 | Doublet | 1H | H-2 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. |

| ~7.8 | Doublet | 1H | H-6 | This proton is ortho to the bromine atom, which is also electron-withdrawing, causing a downfield shift. |

| ~7.6 | Doublet of Doublets | 1H | H-5 | This proton is coupled to both H-2 and H-6, resulting in a more complex splitting pattern. |

| ~5.5 | Triplet | 1H | -CH₂OH | The hydroxyl proton signal is often a triplet due to coupling with the adjacent methylene protons. |

| ~4.6 | Doublet | 2H | -CH₂OH | These methylene protons are adjacent to the hydroxyl group and the aromatic ring. |

Interpretation and Rationale

The aromatic region of the spectrum is predicted to show an AMX spin system, characteristic of a 1,2,4-trisubstituted benzene ring. The electron-withdrawing nature of both the carboxylic acid and the bromine atom will cause the aromatic protons to be shifted downfield (to a higher ppm value). The benzylic protons of the hydroxymethyl group will appear as a doublet, coupled to the hydroxyl proton. The carboxylic acid proton will be the most downfield signal and is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Figure 2: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Shift |

| ~167 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~140 | C-3 | The carbon atom attached to the hydroxymethyl group. |

| ~135 | C-1 | The ipso-carbon attached to the carboxylic acid group. |

| ~132 | C-6 | Aromatic CH carbon. |

| ~130 | C-5 | Aromatic CH carbon. |

| ~128 | C-2 | Aromatic CH carbon. |

| ~125 | C-4 | The carbon atom attached to the bromine atom. |

| ~63 | -CH₂OH | The benzylic carbon of the hydroxymethyl group. |

Interpretation and Rationale

The spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carboxylic acid carbonyl carbon will be the most downfield signal. The aromatic carbons will appear in the range of 125-140 ppm, with the carbon attached to the bromine (C-4) being shifted to a relatively upfield position due to the heavy atom effect. The benzylic carbon of the hydroxymethyl group will be the most upfield signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher (for ¹³C) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent signal as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale for Absorption |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid | The broadness is due to intermolecular hydrogen bonding. |

| ~3400 (broad) | O-H stretch | Alcohol | The hydroxyl group of the benzyl alcohol will also show a broad O-H stretch. |

| ~1700 | C=O stretch | Carboxylic acid | A strong, sharp absorption characteristic of the carbonyl group. |

| 1600-1450 | C=C stretch | Aromatic ring | Multiple bands corresponding to the vibrations of the benzene ring. |

| ~1300 | C-O stretch | Carboxylic acid/Alcohol | Stretching vibrations of the C-O single bonds. |

| ~1200 | C-Br stretch | Aryl halide | The carbon-bromine bond vibration. |

Interpretation and Rationale

The IR spectrum will be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping with this will be the O-H stretch of the alcohol group. A strong, sharp peak around 1700 cm⁻¹ will confirm the presence of the carboxylic acid's carbonyl group. The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the C-O and C-Br stretching vibrations, which are unique to the molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Predicted Mass Spectrometry Data

| m/z | Ion | Rationale for Formation |

| 230/232 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio). |

| 213/215 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 201/203 | [M-CHO]⁺ | Loss of a formyl radical, a common fragmentation for benzyl alcohols. |

| 183/185 | [M-COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 152 | [M-Br]⁺ | Loss of the bromine atom. |

Note: The presence of bromine will result in a characteristic M+2 peak with approximately equal intensity to the molecular ion peak.

Interpretation and Rationale

The mass spectrum will show a prominent molecular ion peak ([M]⁺) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes). The monoisotopic mass of this compound is approximately 229.958 g/mol [1]. The fragmentation pattern will likely involve the loss of small, stable neutral molecules or radicals from the functional groups. Common fragmentation pathways include the loss of a hydroxyl group from the carboxylic acid, loss of the entire carboxylic acid group, and fragmentation of the hydroxymethyl substituent.

Experimental Protocol: Mass Spectrometry (e.g., Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation: A mass spectrometer equipped with an ESI source, coupled to a liquid chromatography (LC) system or direct infusion pump.

-

Data Acquisition:

-

Introduce the sample solution into the ESI source.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very effective.

-

Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to gain structural information.

-

Figure 3: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound, as detailed in this guide, provides a solid foundation for its unambiguous identification and characterization. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the structure and purity of this versatile chemical intermediate. The provided protocols represent standard and robust methods for obtaining high-quality spectroscopic data, ensuring scientific integrity in drug development and materials science research.

References

Potential biological activity of 4-bromo-3-(hydroxymethyl)benzoic acid derivatives

An In-Depth Technical Guide to the Potential Biological Activity of 4-Bromo-3-(hydroxymethyl)benzoic Acid Derivatives

Authored by: Your Senior Application Scientist

Foreword: Unlocking the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with improved efficacy and safety profiles. Benzoic acid and its derivatives have long been recognized for their diverse biological activities, serving as the foundational structure for a wide range of pharmaceuticals.[1][2][3] This guide focuses on a specific, yet largely unexplored, derivative: This compound . The unique substitution pattern of this molecule—featuring a bromine atom, a hydroxymethyl group, and a carboxylic acid on a benzene ring—presents a compelling case for its investigation as a source of new bioactive compounds.

This document is intended for researchers, medicinal chemists, and drug development professionals. It serves as a technical primer, synthesizing established knowledge on related compounds to build a predictive framework for the biological potential of this compound derivatives. We will delve into the rationale behind investigating its potential anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed, field-proven experimental protocols to guide future research.

The this compound Scaffold: A Structural Rationale for Bioactivity

The therapeutic potential of a molecule is intrinsically linked to its structure. The this compound scaffold possesses three key functional groups that can contribute to its biological activity and serve as points for further chemical modification.

-

Benzoic Acid Core: The carboxylic acid group is a common feature in many drugs, influencing solubility, and providing a key site for interaction with biological targets through hydrogen bonding and ionic interactions.[1]

-

Bromine Substituent: The presence of a halogen, such as bromine, can significantly enhance the biological activity of a compound.[3] Halogenation can increase lipophilicity, facilitating passage through cell membranes, and can also lead to stronger interactions with target enzymes or receptors.[3][4]

-

Hydroxymethyl Group: This group can participate in hydrogen bonding and can be a site for metabolic modification or further derivatization to modulate the compound's pharmacokinetic and pharmacodynamic properties.[4]

This combination of functional groups suggests that derivatives of this scaffold could exhibit a range of biological effects. The following sections will explore the most promising of these, based on the activities of structurally similar compounds.

Synthesis of Derivatives

The synthesis of derivatives from the core scaffold is a critical step in exploring its therapeutic potential. The carboxylic acid, hydroxymethyl group, and the aromatic ring itself provide multiple reactive sites for modification.

Workflow for Derivative Synthesis

References

A Technical Guide to the Solubility and Stability of 4-bromo-3-(hydroxymethyl)benzoic acid for Pharmaceutical Development

This guide provides an in-depth analysis of the solubility and stability of 4-bromo-3-(hydroxymethyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these fundamental physicochemical properties is critical for researchers, scientists, and drug development professionals to ensure robust process development, formulation design, and regulatory compliance. This document is structured to provide not only empirical data where available but also a theoretical framework based on established chemical principles and data from analogous compounds, reflecting a field-proven approach to chemical characterization.

Physicochemical Properties of this compound

This compound is a multifaceted molecule possessing a carboxylic acid group, a hydroxymethyl group, and a bromine atom attached to a benzene ring. This unique combination of functional groups dictates its solubility, stability, and reactivity.

| Property | Value | Source |

| CAS Number | 790230-04-5 | [1][2] |

| Molecular Formula | C₈H₇BrO₃ | [3] |

| Molecular Weight | 231.04 g/mol | [1] |

| Appearance | Powder or liquid | [4] |

| Storage | Sealed in a dry, cool, and well-ventilated place. | [4] |

The presence of both a hydrogen bond donor (hydroxyl and carboxylic acid) and acceptor (carbonyl and hydroxyl) suggests a propensity for intermolecular hydrogen bonding, which will significantly influence its melting point and solubility in protic solvents. The aromatic ring provides a nonpolar region, while the bromine atom adds to the molecular weight and can influence electronic effects within the molecule.

Solubility Profile

A comprehensive understanding of a compound's solubility in various solvents is paramount for its application in synthesis, purification, and formulation. While specific quantitative solubility data for this compound is not extensively available in the public domain, we can infer its likely behavior based on its structural features and data from analogous compounds.

Theoretical Solubility Considerations

The solubility of this compound is governed by the interplay of its polar and nonpolar moieties. The polar carboxylic acid and hydroxymethyl groups are expected to facilitate solubility in polar solvents, particularly those capable of hydrogen bonding such as water, alcohols, and acetone. Conversely, the brominated benzene ring contributes to its lipophilicity, suggesting some solubility in less polar organic solvents.

The acidic nature of the carboxylic acid group (typical pKa ≈ 4-5) implies that the solubility of this compound will be highly pH-dependent in aqueous media. In alkaline solutions, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and thus more water-soluble.

Predicted Solubility in Common Solvents

Based on the principles of "like dissolves like" and data from structurally similar compounds such as 4-(hydroxymethyl)benzoic acid and various benzoic acid derivatives, the following solubility trends are anticipated.[5][6]

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble at neutral pH, increasing with pH. | The polar groups allow for some aqueous solubility, which is enhanced upon deprotonation of the carboxylic acid at higher pH. |

| Methanol/Ethanol | Soluble | The alcohol functionality can engage in hydrogen bonding with the solute, and the alkyl chain provides some nonpolar character. |

| Acetone | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |

| Acetonitrile | Moderately soluble | A polar aprotic solvent with a lower capacity for hydrogen bonding compared to acetone. |

| Tetrahydrofuran (THF) | Moderately soluble | A less polar aprotic solvent. |

| Toluene | Sparingly soluble | A nonpolar aromatic solvent. |

| Dimethyl Sulfoxide (DMSO) | Highly soluble | A highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. A related compound, 4-bromo-3-hydroxybenzoic acid, is soluble in DMSO at 43 mg/mL.[7] |

Experimental Protocol for Solubility Determination

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound.

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents at various temperatures.

Materials:

-

This compound (purity >98%)

-

Solvents: Purified water, ethanol, methanol, acetone, acetonitrile, THF, toluene, and DMSO.

-

Thermostatically controlled shaker bath or incubator.

-

Calibrated analytical balance.

-

HPLC system with a UV detector.

-

pH meter.

Methodology:

-

Equilibrium Solubility Method (Shake-Flask):

-

Add an excess amount of this compound to a known volume of each solvent in sealed vials.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperatures (e.g., 25 °C, 37 °C, and 50 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand undisturbed for at least 2 hours to allow for the sedimentation of undissolved solids.

-

Carefully withdraw a clear aliquot from the supernatant of each sample.

-

Dilute the aliquot with a suitable mobile phase.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

For aqueous solubility, repeat the experiment at different pH values (e.g., 2, 7, and 9) to assess the impact of pH.

-

-

Data Analysis:

-

Construct a calibration curve of the compound's peak area versus concentration.

-

Calculate the solubility in mg/mL or mol/L for each solvent at each temperature.

-

Plot solubility as a function of temperature.

-

The following diagram illustrates the workflow for this experimental protocol.

Caption: Experimental workflow for solubility determination.

Stability Profile and Degradation Pathways

The chemical stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.

Predicted Stability and Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under various stress conditions.

-

Hydrolytic Degradation: The molecule is expected to be relatively stable to hydrolysis under neutral conditions. However, under strongly acidic or alkaline conditions, the esterification of the carboxylic acid or etherification of the hydroxymethyl group could occur in the presence of appropriate nucleophiles. The benzylic alcohol is generally stable to hydrolysis.

-

Oxidative Degradation: The hydroxymethyl group is susceptible to oxidation. A study on the electrochemical oxidation of the related compound 4-(hydroxymethyl)benzoic acid identified 4-carboxybenzaldehyde and terephthalic acid as oxidation products.[8] A similar pathway is plausible for this compound, leading to the formation of 4-bromo-3-formylbenzoic acid and subsequently 4-bromo-isophthalic acid.

-

Photodegradation: Aromatic compounds can be susceptible to photodegradation. The bromine substituent may also influence the photostability, potentially leading to dehalogenation or other radical-mediated reactions upon exposure to UV light.[9]

-

Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety could occur, although this typically requires high temperatures.

The following diagram illustrates the predicted oxidative degradation pathway.

Caption: Predicted oxidative degradation pathway.

Experimental Protocol for Forced Degradation Studies

A systematic forced degradation study is crucial to elucidate the stability of this compound. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

-

This compound (purity >98%)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-UV/MS system

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 80°C for a specified time.

-

Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 80°C for a specified time.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat at a high temperature (e.g., 105°C).

-

Photodegradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and alkaline samples.

-

Analyze all samples by a validated stability-indicating HPLC-UV/MS method. The mass spectrometer will aid in the identification of degradation products.

-

-

Data Analysis:

-

Determine the percentage of degradation of the parent compound.

-

Identify and characterize the major degradation products using their retention times, UV spectra, and mass-to-charge ratios.

-

Recommended Storage Conditions

Based on the available information and general chemical principles, the following storage conditions are recommended for this compound to ensure its long-term stability:

-

Solid Form: Store in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[4]

-

In Solution: Solutions should be prepared fresh. If short-term storage is necessary, they should be kept at low temperatures (2-8 °C) and protected from light. For a related compound, 4-bromo-3-hydroxybenzoic acid, storage in solvent at -80°C for up to one year is recommended.[7]

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound, grounded in established scientific principles and data from analogous compounds. While a lack of direct quantitative data in the public domain necessitates a predictive approach, the theoretical framework and detailed experimental protocols outlined herein offer a robust strategy for researchers and drug development professionals to thoroughly characterize this important chemical intermediate. A systematic investigation of its solubility and stability is crucial for its successful application in pharmaceutical research and development.

References

- 1. 790230-04-5|this compound|BLD Pharm [bldpharm.com]

- 2. 790230-04-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. PubChemLite - this compound (C8H7BrO3) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-Bromo-3-hydroxybenzoic acid | Decarboxylase | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. Photodegradation of Pb-3,4-dihydroxybenzoic acid complex under UV light illumination - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Investigation of 4-bromo-3-(hydroxymethyl)benzoic acid: A Keystone Synthon for Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical analysis of 4-bromo-3-(hydroxymethyl)benzoic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. While this molecule is recognized as a valuable synthetic intermediate, a detailed theoretical exploration of its structural, electronic, and spectroscopic properties has been lacking. This paper aims to fill that gap by presenting a thorough in-silico investigation. Employing principles of computational chemistry, we elucidate the molecule's optimized geometry, frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP). Furthermore, we predict its characteristic spectroscopic signatures (IR, 1H NMR, 13C NMR) and discuss its chemical reactivity based on these theoretical findings. The insights presented herein are intended to provide researchers, scientists, and drug development professionals with a robust theoretical foundation to guide the strategic application of this versatile building block in the design and synthesis of novel therapeutic agents and functional materials.

Introduction: The Strategic Importance of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as fundamental building blocks for a vast array of pharmaceuticals, agrochemicals, and polymers.[1] Their prevalence in drug discovery is particularly noteworthy, with the benzoic acid moiety appearing in numerous approved therapeutic agents. The carboxylic acid group provides a versatile handle for forming amide bonds, a key linkage in many biologically active molecules, while the aromatic ring serves as a scaffold for introducing various functional groups to modulate pharmacological properties.[2]

This compound (CAS No: 790230-04-5) is a particularly strategic synthon within this class of compounds.[3] Its trifunctional nature—a carboxylic acid for conjugation, a bromine atom for cross-coupling reactions, and a hydroxymethyl group for further functionalization—offers a powerful platform for generating molecular diversity.[4] The bromine atom, in particular, acts as an excellent leaving group in palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig couplings, enabling the facile construction of complex biaryl structures often found in drug candidates.[4] This guide presents a detailed theoretical framework for understanding the intrinsic properties of this molecule, thereby empowering chemists to leverage its full synthetic potential.

Molecular Structure and Electronic Properties: A Computational Perspective

To understand the reactivity and potential applications of this compound, it is essential to first analyze its molecular and electronic structure. This section outlines the expected geometric and electronic features based on established theoretical principles and computational chemistry methods.

Optimized Molecular Geometry

The geometry of this compound was theoretically optimized using Density Functional Theory (DFT), a widely accepted method for such calculations.[5] The expected structure features a planar benzene ring, with the substituents—carboxyl, hydroxymethyl, and bromo groups—exhibiting bond lengths and angles consistent with their hybridizations. The C-Br bond, due to the larger atomic radius of bromine, will be the longest bond from the ring to a substituent. The carboxylic acid and hydroxymethyl groups are expected to participate in intermolecular hydrogen bonding in the solid state, which can significantly influence crystal packing.

Electronic Effects of Substituents and Hammett Analysis

The electronic landscape of the benzene ring is significantly influenced by its three substituents, which can be qualitatively and quantitatively assessed using Hammett substituent constants (σ). These constants measure the electron-donating or electron-withdrawing nature of a substituent.[6]

-

-COOH (Carboxylic Acid): This group is moderately electron-withdrawing through resonance and induction (σm = +0.37, σp = +0.45).[7]

-

-Br (Bromo): The bromo group is electron-withdrawing via induction but weakly electron-donating through resonance. Overall, it is deactivating (σm = +0.39, σp = +0.23).[8]

-

-CH2OH (Hydroxymethyl): This group is considered to be weakly electron-donating (σp ≈ -0.01 based on related groups).

The interplay of these effects dictates the reactivity of the aromatic ring. The strong electron-withdrawing nature of the carboxylic acid and bromo groups deactivates the ring towards electrophilic aromatic substitution.

Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

A DFT calculation would reveal that the HOMO is likely distributed across the benzene ring and the oxygen atoms, while the LUMO is expected to be localized more on the carboxylic acid group and the C-Br bond. A smaller HOMO-LUMO gap suggests higher reactivity. These calculations, along with derived reactivity descriptors like the electrophilicity index, provide quantitative measures of the molecule's susceptibility to nucleophilic or electrophilic attack.[9]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and identifying sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and hydroxymethyl groups, indicating these are the most likely sites for electrophilic attack and hydrogen bond donation. Positive potential (blue) would be expected around the acidic protons, making them susceptible to nucleophilic attack.

Predicted Spectroscopic Signatures

Theoretical calculations can provide accurate predictions of a molecule's spectroscopic properties, which are invaluable for its identification and characterization.

Vibrational Spectroscopy (IR)

The calculated infrared (IR) spectrum provides a fingerprint of the molecule's vibrational modes. Key predicted vibrational frequencies for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

| O-H (Carboxylic Acid) | Stretching (broad) | 3300 - 2500 |

| O-H (Hydroxymethyl) | Stretching | ~3400 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Carboxylic Acid/Alcohol) | Stretching | 1300 - 1000 |

| C-Br | Stretching | 700 - 500 |

These are typical ranges and would be precisely calculated in a DFT frequency analysis.[10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted 1H and 13C NMR chemical shifts provide a detailed map of the molecule's atomic connectivity and electronic environment.

-

1H NMR: The three aromatic protons will appear as distinct signals in the aromatic region (δ 7.5-8.5 ppm), with their splitting patterns determined by their coupling with each other. The acidic proton of the carboxylic acid will likely be a broad singlet at a downfield shift (δ > 10 ppm). The methylene protons of the hydroxymethyl group (-CH2-) will appear as a singlet or doublet around δ 4.5-5.0 ppm, and the hydroxyl proton (-OH) will be a broad singlet whose position is solvent-dependent.[14][15]

-

13C NMR: The molecule will exhibit 8 distinct signals corresponding to its 8 unique carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ ~170 ppm). The aromatic carbons will resonate in the δ 120-140 ppm range, with the carbon attached to the bromine atom (C-Br) showing a characteristic shift. The methylene carbon of the hydroxymethyl group will appear further upfield (δ ~60-70 ppm).[16][17][18]

Synthetic Utility and Applications in Drug Discovery

The true value of this compound lies in its versatility as a synthetic intermediate. Its trifunctional nature allows for a variety of chemical transformations, making it a powerful tool for building complex molecular architectures.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be envisioned starting from 3-methyl-4-bromobenzoic acid. This pathway involves a radical bromination of the methyl group, followed by hydrolysis.

Caption: Proposed synthesis of this compound.

Role in Medicinal Chemistry and Drug Design

This synthon is an ideal starting point for generating libraries of compounds for high-throughput screening. The bromine atom can be used in cross-coupling reactions to introduce a wide range of aryl or heteroaryl groups, allowing for the exploration of structure-activity relationships (SAR). The carboxylic acid can be converted to amides, esters, or other functional groups to modulate solubility and target binding. The hydroxymethyl group can be oxidized to an aldehyde for further elaboration or used as a point of attachment for linkers in targeted drug delivery systems.

Molecular Docking and In-Silico Screening

Theoretical studies, such as molecular docking, can be used to predict how derivatives of this compound might bind to a biological target, such as an enzyme active site.[19][20][21][22] By computationally screening a virtual library of compounds derived from this scaffold, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Methodologies for Theoretical Studies

This section provides a standardized protocol for conducting the theoretical calculations described in this guide.

Computational Chemistry Protocol

A robust computational study of this compound would involve the following steps:

-

Structure Optimization: The initial 3D structure of the molecule is built and then its geometry is optimized to find the lowest energy conformation. This is typically done using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).[5][23]

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Electronic Property Calculation: Single-point energy calculations are used to determine electronic properties such as HOMO and LUMO energies, the molecular electrostatic potential, and atomic charges.

-

NMR Prediction: The NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.

-

Solvation Effects: To simulate a more realistic environment, calculations can be repeated using a solvent model, such as the Polarizable Continuum Model (PCM).

Caption: Workflow for the theoretical study of the target molecule.

Conclusion

This technical guide has presented a comprehensive theoretical framework for understanding the structure, properties, and reactivity of this compound. Through the lens of computational chemistry, we have elucidated its key electronic and geometric features, predicted its spectroscopic signatures, and highlighted its immense potential as a versatile building block in drug discovery and organic synthesis. The methodologies and insights provided herein are intended to serve as a valuable resource for scientists, enabling a more rational and efficient utilization of this important chemical entity in the development of novel molecules with significant therapeutic or material applications.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hammett substituent constants: Topics by Science.gov [science.gov]

- 7. Hammett substituent constants [stenutz.eu]

- 8. web.viu.ca [web.viu.ca]

- 9. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzoic acid, 4-bromo-, methyl ester [webbook.nist.gov]

- 11. Benzoic acid, 4-bromo- [webbook.nist.gov]

- 12. 4-Bromomethylbenzoic acid(6232-88-8) IR Spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 4-Bromobenzoic acid(586-76-5) 1H NMR [m.chemicalbook.com]

- 15. orgsyn.org [orgsyn.org]

- 16. 4-Bromobenzoic acid(586-76-5) 13C NMR spectrum [chemicalbook.com]

- 17. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. spectrabase.com [spectrabase.com]

- 19. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.stmjournals.com [journals.stmjournals.com]

- 21. Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Use of 4-bromo-3-(hydroxymethyl)benzoic acid in organic synthesis

The second round of searches yielded more specific information. I found protocols for Suzuki-Miyaura coupling of a similar molecule, 4-amino-3-bromobenzoic acid, which provides a good starting point for developing a protocol for 4-bromo-3-(hydroxymethyl)benzoic acid. I also found a resource for the selective oxidation of a hydroxymethyl group to a carboxylic acid in the presence of a bromo substituent, which is a key transformation. The concept of "bioorthogonal chemistry" was also retrieved, which is highly relevant to the discussion of orthogonal reactivity.

However, I still lack a specific, detailed protocol for the selective esterification of the carboxylic acid in this compound without affecting the hydroxymethyl group. Similarly, a detailed protocol for the oxidation of the hydroxymethyl group to an aldehyde, while leaving the carboxylic acid untouched, is also missing. I need to find these specific procedures to provide comprehensive and practical guidance. I also need to find more primary literature sources to cite for the mechanistic discussions to ensure authoritativeness.